HIV-IN petide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

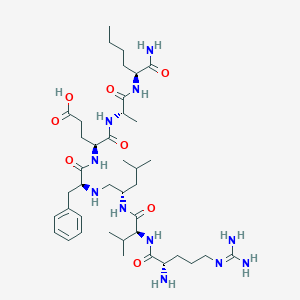

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWAZUZKMXHYMB-UQGDEETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Forefront of Antiretroviral Research: A Technical Guide to the Discovery of Novel HIV Integrase Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the replication of the virus.[1][2][3] It catalyzes the insertion of the viral DNA into the host cell's chromosome, a pivotal step for establishing a productive and permanent infection.[3][4] This process involves two distinct catalytic reactions: 3'-processing, which occurs in the cytoplasm and prepares the viral DNA ends, followed by the strand transfer reaction, which covalently joins the viral DNA to the host DNA within the nucleus.[4][5][6] As HIV IN has no functional equivalent in human cells, it represents a highly attractive and specific target for the development of new antiretroviral drugs.[1][2][7] While several small-molecule integrase strand transfer inhibitors (INSTIs) are clinically successful, the emergence of drug-resistant viral strains necessitates the continuous discovery of inhibitors with novel mechanisms of action.[5][6] Peptides have emerged as a promising class of therapeutics due to their high selectivity, potential for rational design, and diverse mechanisms of inhibition.[8] This guide provides an in-depth overview of the core strategies, experimental protocols, and mechanisms underlying the discovery and characterization of novel HIV integrase inhibitory peptides.

Peptide Discovery and Design Strategies

The identification of potent HIV IN inhibitory peptides leverages a combination of rational design, library screening, and chemical modification.

-

Sequence-Based Design ("Sequence Walk"): This strategy involves designing and synthesizing a series of small, overlapping peptides that systematically span the entire amino acid sequence of the integrase enzyme itself.[1][2] The rationale is that peptides corresponding to "hot spots"—regions crucial for protein-protein interactions (like dimerization), protein-DNA binding, or catalytic activity—will act as competitive inhibitors. This approach has successfully identified potent inhibitory peptides like NL-6.[1][2]

-

Screening of Peptide Libraries: Overlapping peptide libraries derived from various HIV-1 gene products, such as Viral Protein R (Vpr) and Envelope (Env), have been screened for IN inhibitory activity.[6] This has led to the discovery of naturally derived inhibitory motifs, such as the Vpr15 and Env4-4 peptides, which demonstrated dose-dependent inhibition of the strand transfer reaction.[6]

-

Structure-Guided and Computational Design: With the availability of crystal structures for the HIV-1 integrase domains, computational methods like molecular docking can be employed.[8] This allows for the virtual screening of large peptide databases to identify candidates that are predicted to bind with high affinity to key sites on the enzyme, such as the catalytic core or the DNA-binding domain.[8]

-

Rational Modifications for Enhanced Potency and Stability:

-

Dimerization: Known monomeric inhibitory peptides have been dimerized using chemical linkers. This approach can increase binding avidity and potency, as demonstrated by a dimeric hexapeptide that showed consistently higher inhibitory activity than its monomeric precursor.[9]

-

Retro-Inverso Analogs: To improve metabolic stability against proteases, retro-inverso peptides can be synthesized. In these analogs, the direction of the peptide sequence is reversed, and the chirality of each amino acid is inverted from L to D. The retro-inverso analog of peptide NL-6 (RDNL-6) showed a 6-fold improvement in inhibitory potency against 3'-processing.[1][2]

-

Cell Penetration Enhancement: To improve bioavailability and cellular uptake, inhibitory peptides can be conjugated with cell-penetrating peptides, such as an octa-arginyl (R8) group. The addition of an R8 moiety to Vpr-derived peptides markedly enhanced their inhibitory activity against both 3'-processing and strand transfer and conferred significant anti-HIV replication activity in cell-based assays.[6]

-

Quantitative Data: Inhibitory Activity of Novel Peptides

The efficacy of newly discovered peptides is quantified by their 50% inhibitory concentration (IC50) against the catalytic functions of HIV integrase. The following tables summarize the reported IC50 values for several key inhibitory peptides, categorized by their discovery strategy.

Table 1: Peptides Derived from "Sequence Walk" and Rational Design

| Peptide | Parent Sequence/Domain | Modification | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Reference |

| NL-6 | IN Sequence | None | > 100 | 2.7 | [1][2] |

| NL6-5 | IN Sequence | Truncated hexapeptide of NL-6 | - | ~2.7 | [1][2] |

| RDNL-6 | IN Sequence | Retro-inverso of NL-6 | ~16 | - | [1][2] |

| NL-9 | IN Sequence | None | > 100 | 56 | [1][2] |

| Peptide 18 | IN NTD (1-50) | His substitution at position 39 | - | 4.5 | [10] |

| Peptide 24 | IN NTD | Amino acid substitution | - | Similar to Peptide 18 | [10] |

| Peptide 25 | IN NTD | Amino acid substitution | - | Similar to Peptide 18 | [10] |

| Dimeric Peptide | H-His-Cys-Lys-Phe-Trp-Trp-NH2 | Dimerization via djenkolic acid linker | 5.3 | 6.5 | [9] |

Table 2: Peptides Derived from HIV Gene Product Libraries

| Peptide | Parent Protein | Modification | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Reference |

| Vpr15 | Vpr | None | - | 5.5 | [6] |

| Env4-4 | Env | None | - | 1.9 | [6] |

| Vpr-1 R8 | Vpr | Octa-arginyl (R8) group added | 16 | 10 | [6] |

| Vpr-3 R8 | Vpr | Octa-arginyl (R8) group added | 0.5 | < 0.5 | [6] |

| Vpr-4 R8 | Vpr | Octa-arginyl (R8) group added | < 0.5 | < 0.5 | [6] |

| Vpr (69-75) Peptide 1a | Vpr | Free termini | 18 | 1.3 | [11] |

Mechanisms of Inhibition & Visualizations

Inhibitory peptides can disrupt HIV integrase function through several distinct mechanisms.

Inhibition of Catalytic Activity

The primary mechanism for many inhibitors is the direct blockade of the enzyme's catalytic functions. HIV integrase sequentially performs 3'-processing and strand transfer to integrate viral DNA. Peptides can interfere with one or both of these steps.

Caption: The two-step catalytic pathway of HIV integrase.

Allosteric Inhibition and Modulation of Oligomerization

Some peptides do not bind to the active site but to allosteric sites, inducing conformational changes that inhibit function. A novel mechanism, termed the "shiftide" mechanism, involves peptides that shift the oligomerization equilibrium of integrase.[12] Integrase is typically active as a dimer when bound to viral DNA. Certain peptides, such as those derived from the HIV-1 Rev protein, can bind to free integrase and shift its equilibrium towards an inactive tetrameric state, which has a much lower affinity for viral DNA.[12]

Caption: The "shiftide" mechanism shifts integrase to an inactive tetramer.

General Discovery Workflow

The discovery and validation of a novel inhibitory peptide follows a multi-stage process, beginning with initial identification and culminating in cell-based antiviral and toxicity assessments.

References

- 1. Sequence-based design and discovery of peptide inhibitors of HIV-1 integrase: insight into the binding mode of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of HIV integrase: the discovery of potential anti-HIV therapeutic agents. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of dimeric HIV-1 integrase inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Identification of a Novel Anti-HIV-1 Peptide Derived by Modification of the N-Terminal Domain of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Integrase-Targeted Short Peptides Derived from a Viral Protein R Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptides derived from HIV-1 Rev inhibit HIV-1 integrase in a shiftide mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening Peptide Libraries for HIV-1 Integrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the screening of peptide libraries for the identification of novel HIV-1 integrase inhibitors. HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral drug development. Peptide inhibitors offer advantages such as high specificity and lower toxicity, representing a promising avenue for new therapeutic agents. This document details common screening strategies, experimental protocols, and summarizes key quantitative findings from various studies.

Introduction to HIV-1 Integrase and Peptide Inhibition

HIV-1 integrase (IN) is a 32 kDa enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[1] The enzyme carries out two key catalytic reactions: 3'-end processing and strand transfer.[2][3] Inhibition of either of these steps can effectively block viral replication.[4] Peptides have emerged as a promising class of inhibitors due to their high selectivity and potential for rational design.[1][4] Several screening methods have been successfully employed to identify peptide-based IN inhibitors, including phage display and yeast two-hybrid systems, often in conjunction with in vitro enzymatic assays.

One notable mechanism of inhibition is the "shiftide" mechanism, where peptides derived from the host protein LEDGF/p75 or the HIV-1 Rev protein bind to IN and shift its oligomerization equilibrium from an active dimeric state to an inactive tetrameric state.[5][6] This allosteric inhibition prevents the enzyme from effectively binding to the viral DNA.[5]

Experimental Methodologies for Screening Peptide Libraries

Several robust methods are utilized to screen peptide libraries for their ability to interact with and inhibit HIV-1 integrase. The most common approaches include phage display for selecting binding peptides and yeast two-hybrid systems for identifying protein-protein interactions, followed by in vitro assays to confirm inhibitory activity.

Phage Display

Phage display is a powerful technique for selecting peptides with high affinity for a target protein from a large, diverse library.[7][8] The process involves displaying peptides on the surface of bacteriophages, which can then be screened against purified HIV-1 integrase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides derived from HIV-1 Rev inhibit HIV-1 integrase in a shiftide mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phages and HIV-1: From Display to Interplay - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Active Peptide Motifs Against HIV Integrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The viral enzyme, integrase (IN), is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. This critical step makes HIV integrase an attractive target for the development of new antiretroviral drugs. Peptide-based inhibitors have emerged as a promising class of therapeutics due to their high specificity and potential for rational design. This technical guide provides a comprehensive overview of active peptide motifs that have been identified as inhibitors of HIV integrase, detailing their quantitative inhibitory activities, the experimental protocols used for their characterization, and their mechanisms of action.

Quantitative Data on Peptide Inhibitors of HIV Integrase

A variety of peptide motifs, derived from viral proteins, host-cell factors, or synthetic libraries, have been shown to inhibit HIV integrase activity. The inhibitory potency of these peptides is typically quantified by their half-maximal inhibitory concentration (IC50) for the two key catalytic reactions of integrase: 3'-end processing and strand transfer. The following tables summarize the quantitative data for several classes of these inhibitory peptides.

Peptides Derived from Viral Protein R (Vpr)

| Peptide Name | Sequence | 3'-End Processing IC50 (µM) | Strand Transfer IC50 (µM) | Modifications |

| Vpr-1 | LQQLLF | > 100 | 68 ± 1.0 | None |

| Vpr-1 R8 | Ac-LQQLLF-RRRRRRRR-NH2 | > 11 | 6.1 ± 1.1 | N-terminal Acetylation, C-terminal Octa-arginine and Amidation |

| Vpr-2 R8 | Ac-LQQLLFIHFRIG-RRRRRRRR-NH2 | 0.83 | 0.70 | N-terminal Acetylation, C-terminal Octa-arginine and Amidation |

| Vpr-3 R8 | Ac-IRILQQLLFIHFRIG-RRRRRRRR-NH2 | 0.008 | 0.004 | N-terminal Acetylation, C-terminal Octa-arginine and Amidation |

| Vpr (61-75) | IRILQQLLFIHRIG | - | Potent Inhibition | None |

| Vpr (65-79) | QQLLFIHFRIGCQHS | - | 14 | None |

| Peptide 1a | FIHFRIG | 18 ± 1 | 1.3 ± 0.3 | Free termini |

| Peptide 1b | FIHFRIG-NH2 | 32 ± 6 | 7.3 ± 0.8 | C-terminal Amidation |

| Peptide 1c | Ac-FIHFRIG-NH2 | 24 ± 3 | 4.7 ± 0.3 | N-terminal Acetylation, C-terminal Amidation |

Peptides Derived from HIV Envelope (Env)

| Peptide Name | Sequence | Strand Transfer IC50 (µM) |

| Env4-4 | IFIMIV | 1.9 |

Synthetic Peptides Designed from Integrase or Interacting Proteins

| Peptide Name | Sequence | 3'-End Processing IC50 (µM) | Strand Transfer IC50 (µM) | Binding Affinity (Kd) |

| NL-6 | Ac-WWAGIKAEF-NH2 | - | 2.7 | - |

| NL-9 | Ac-WKGPAKLLW-NH2 | - | 56 | - |

| INH1 | - | 250 (dmIN) | 120 (dmIN) | - |

| INH5 | - | 11 (dmIN), ~0.085 (wtIN) | 4.7 (dmIN), 0.06 (wtIN) | C0.5 = 168 nM (to IN), 44 nM (to CC) |

| LEDGF (353-378) | - | - | - | 4 µM |

| LEDGF (361-370) | - | - | - | 4 µM |

| LEDGF (402-411) | - | - | - | 12 µM |

| Rev (13-23) | - | Inhibitory | Inhibitory | - |

| Rev (53-67) | - | Inhibitory | Inhibitory | - |

Experimental Protocols

The identification and characterization of these inhibitory peptides rely on a set of standardized biochemical and synthetic methodologies.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing the peptides listed above.

a. Resin Selection and Preparation:

-

For peptides with a C-terminal carboxyl group, Wang resin is commonly used.[1][2]

-

For peptides with a C-terminal amide, Rink Amide resin is the preferred choice.[2]

-

The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to allow for better accessibility of the reactive sites.[3]

b. Chain Assembly (Iterative Deprotection and Coupling):

-

Fmoc Deprotection: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin-bound peptide with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[4] This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine.[4]

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (3-5 equivalents) is activated using a coupling reagent such as HBTU (3-5 equivalents) in the presence of an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[4] The activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature.[2][4] The resin is subsequently washed with DMF.[4] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[4]

c. Cleavage from Resin and Deprotection of Side Chains:

-

The completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.

-

A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[2]

-

The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.[2]

d. Peptide Precipitation and Purification:

-

The cleavage mixture is filtered to remove the resin, and the peptide is precipitated from the filtrate by adding cold diethyl ether.[1]

-

The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5] A typical gradient involves increasing the concentration of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide based on its hydrophobicity.[5]

HIV Integrase 3'-End Processing Assay

This assay measures the ability of HIV integrase to cleave a dinucleotide from the 3' end of a DNA substrate that mimics the viral long terminal repeat (LTR).

a. Real-Time PCR-Based Assay:

-

Principle: A biotinylated double-stranded oligonucleotide representing the HIV-1 LTR is used as the substrate. HIV integrase specifically cleaves the 3'-terminal biotinylated dinucleotide. The reaction mixture is then transferred to an avidin-coated plate, where the cleaved biotinylated dinucleotide binds. The remaining unprocessed substrate in the supernatant is quantified by real-time PCR.[6][7] A decrease in the amount of unprocessed substrate indicates integrase activity.

-

Protocol Outline:

-

Incubate the biotinylated LTR substrate with purified HIV-1 integrase in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2) at 37°C.[6][8]

-

Add the peptide inhibitor at various concentrations to the reaction.

-

Transfer the reaction mixture to an avidin-coated plate and incubate to capture the cleaved biotinylated dinucleotide.

-

Collect the supernatant containing the unprocessed substrate.

-

Quantify the amount of unprocessed substrate using real-time PCR with specific primers and probes.[6] The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

HIV Integrase Strand Transfer Assay

This assay measures the ability of HIV integrase to ligate the processed 3' ends of the viral DNA into a target DNA molecule.

a. ELISA-Based Assay:

-

Principle: A biotinylated double-stranded donor DNA (mimicking the viral LTR) and a digoxigenin (DIG)-labeled target DNA are used. The strand transfer reaction results in a product that is labeled with both biotin and DIG. This product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Protocol Outline:

-

Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA.

-

Add purified HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Add the peptide inhibitor at various concentrations.

-

Add the DIG-labeled target DNA and incubate at 37°C to allow the strand transfer reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add an anti-DIG-HRP antibody and incubate.

-

Wash the plate and add a TMB substrate. The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.

-

Mechanisms of Peptide Inhibition of HIV Integrase

The identified peptide motifs inhibit HIV integrase through distinct mechanisms, primarily by interfering with protein-protein interactions that are crucial for the enzyme's function.

Allosteric Inhibition by Vpr-Derived Peptides

Peptides derived from the Viral Protein R (Vpr), such as the LQQLLF motif, have been shown to inhibit HIV integrase in an allosteric manner.[1] These peptides are predicted to bind to a cleft between the N-terminal domain and the catalytic core domain of the integrase, a site distinct from the DNA binding and active sites.[1] This binding induces a conformational change in the enzyme that likely hinders its catalytic activity.

Caption: Allosteric inhibition of HIV integrase by a Vpr-derived peptide.

Modulation of Integrase Oligomerization by LEDGF/p75- and Rev-Derived Peptides

HIV integrase functions as a multimer, and its oligomeric state is critical for its activity. The active form for 3'-end processing is a dimer, which then forms a tetramer for the strand transfer reaction.[9] Peptides derived from the host-cell factor LEDGF/p75 and the viral Rev protein can inhibit integrase by shifting its oligomerization equilibrium.[9][10] These peptides, termed "shiftides," preferentially bind to the inactive tetrameric form of free integrase, thereby preventing it from binding to the viral DNA as a dimer and carrying out the 3'-end processing step.[9][10]

Caption: Inhibition of HIV integrase by shifting the oligomerization equilibrium.

Conclusion

The identification and characterization of peptide motifs that inhibit HIV integrase represent a significant advancement in the quest for novel anti-HIV therapeutics. The diverse mechanisms of action, including allosteric inhibition and modulation of oligomerization, offer multiple avenues for drug design. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to develop more potent and bioavailable peptide-based inhibitors of HIV integrase. Further research focusing on structure-activity relationships and peptidomimetic design holds the promise of translating these findings into clinically effective treatments.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. perlan.com.pl [perlan.com.pl]

- 4. Peptidic HIV integrase inhibitors derived from HIV gene products: structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Peptides Derived from HIV-1 Integrase that Bind Rev Stimulate Viral Genome Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptides derived from the HIV-1 integrase promote HIV-1 infection and multi-integration of viral cDNA in LEDGF/p75-knockdown cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Mechanism of Action of HIV Integrase Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Its absence of a human counterpart makes it a prime target for antiretroviral therapy. While small-molecule inhibitors have seen clinical success, the emergence of drug resistance necessitates the exploration of novel therapeutic modalities. Peptide-based inhibitors of HIV integrase represent a promising class of therapeutics with unique mechanisms of action. This technical guide provides a comprehensive overview of the mechanisms of action of these peptide inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

The Core Function of HIV Integrase

HIV integrase is a 32 kDa enzyme that orchestrates two key catalytic reactions:

-

3'-End Processing: This reaction occurs in the cytoplasm of the infected cell. Integrase binds to the long terminal repeats (LTRs) at the ends of the newly synthesized viral DNA and endonucleolytically cleaves a dinucleotide from each 3' end. This exposes a reactive hydroxyl group on the terminal cytosine and adenosine residues.

-

Strand Transfer: Following the import of the viral pre-integration complex (PIC) into the nucleus, the integrase-viral DNA complex engages the host cell's chromatin. In the strand transfer reaction, the exposed 3' hydroxyls of the viral DNA are used to nucleophilically attack the phosphodiester backbone of the host DNA. This results in the covalent insertion of the viral DNA into the host genome, establishing a permanent proviral state.[1]

Mechanisms of Action of Peptide Inhibitors

Peptide inhibitors of HIV integrase employ diverse and sophisticated mechanisms to disrupt its function. These can be broadly categorized as follows:

Allosteric Inhibition

A significant number of peptide inhibitors function as allosteric modulators. They bind to sites on the integrase enzyme that are distinct from the catalytic active site. This binding event induces conformational changes that indirectly impair the enzyme's catalytic activity or its ability to interact with its substrates.

A key allosteric site is the binding pocket for the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 is a host protein that tethers the pre-integration complex to the host chromatin, thereby guiding the integration process. Peptides derived from LEDGF/p75 can competitively block this interaction, preventing the proper localization of the PIC and inhibiting integration.

Modulation of Oligomerization State ("Shiftides")

HIV integrase functions as a dimer and a tetramer at different stages of the integration process. The dimeric form is active in 3'-end processing, while the tetrameric form is essential for the concerted strand transfer reaction. Some peptide inhibitors, termed "shiftides," exploit this dynamic equilibrium.

These peptides preferentially bind to an inactive oligomeric state of the enzyme, thereby shifting the equilibrium away from the catalytically competent form. For example, certain peptides derived from LEDGF/p75 and the HIV-1 Rev protein have been shown to bind to the integrase tetramer, stabilizing it in a conformation that is unable to bind to the viral DNA ends for 3'-processing. This effectively sequesters the enzyme in an inactive state.

Quantitative Data on HIV Integrase Peptide Inhibitors

The inhibitory potency of peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a selection of HIV integrase peptide inhibitors.

| Peptide Name | Sequence/Origin | Modification | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Reference |

| Vpr15 | Vpr-derived | None | > 50 | 5.5 | [1] |

| Env4-4 | Env-derived | None | > 50 | 1.9 | [1] |

| Vpr-1 R8 | LQQLLF-R8 | Octa-arginine | > 20 | 2.0 | [1] |

| Vpr-2 R8 | LQQLLFR8 | Octa-arginine | 0.83 | 0.70 | [1] |

| Vpr-3 R8 | LQQLLFIHFRIGR8 | Octa-arginine | 0.008 | 0.004 | [1] |

| Vpr-4 R8 | LQQLLFIHFRIGEAIIRIR8 | Octa-arginine | 0.009 | 0.005 | [1] |

| NL-6 | IN-derived | None | > 100 | 2.7 | [2][3] |

| NL-9 | IN-derived | None | > 100 | 56 | [2][3] |

| NL6-5 | Truncated NL-6 | None | > 100 | 2.7 | [2][3] |

| RDNL-6 | Retroinverso NL-6 | D-amino acids | 16 | 4.3 | [2][3] |

| Peptide 1a | FIHFRIG | Free termini | 18 | 1.3 | [4] |

| Peptide 1c | Ac-FIHFRIG-NH2 | Acetylated N-terminus, Amidated C-terminus | 24 | 4.7 | [4] |

Experimental Protocols

The characterization of HIV integrase peptide inhibitors relies on robust in vitro assays that measure the two key catalytic activities of the enzyme.

3'-End Processing Assay (Real-Time PCR-Based)

This assay quantifies the endonucleolytic cleavage of a dinucleotide from a DNA substrate mimicking the viral LTR end.[5][6][7][8]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated double-stranded DNA substrate (e.g., 100-mer oligonucleotide mimicking the U5 LTR end with a 3'-biotin label on the sense strand)

-

Integrase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)

-

Avidin-coated PCR tubes or plates

-

PBS (pH 7.4) for washing

-

Real-time PCR primers and probe specific for the unprocessed LTR substrate

-

Real-time PCR master mix

-

Peptide inhibitor stock solution

Protocol:

-

Prepare the integrase reaction mixture in a microcentrifuge tube by combining the reaction buffer, biotinylated DNA substrate (e.g., 10 pM final concentration), and recombinant HIV-1 integrase (e.g., 4 µM final concentration). For inhibitor testing, add the peptide inhibitor at the desired concentrations. Include a no-integrase control.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-16 hours) to allow for the 3'-processing reaction to occur.

-

Transfer the reaction mixture to an avidin-coated PCR tube and incubate for 3-5 minutes at 37°C to allow the biotinylated DNA to bind to the avidin.

-

Wash the PCR tube three times with PBS (pH 7.4) to remove unbound components, including the integrase and any cleaved, non-biotinylated DNA fragments.

-

The remaining unprocessed, full-length biotinylated DNA substrate is then quantified by real-time PCR using primers and a probe that specifically amplify this unprocessed sequence.

-

The amount of 3'-processing is inversely proportional to the real-time PCR signal. A higher Ct value indicates more processing (less unprocessed substrate remaining).

-

Calculate the percentage of inhibition by comparing the results from the inhibitor-treated reactions to the no-inhibitor control.

Strand Transfer Assay (Magnetic Bead-Based)

This assay measures the ability of integrase to join a donor DNA substrate (mimicking the viral LTR) to a target DNA substrate.[9]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA duplex (e.g., mimicking the U5 LTR end with a 5'-biotin label)

-

Digoxigenin (DIG)-labeled target DNA duplex

-

Integrase reaction buffer

-

Streptavidin-coated magnetic beads

-

Washing buffer

-

Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

-

Enzyme substrate (e.g., TMB for HRP)

-

Stop solution

-

Peptide inhibitor stock solution

Protocol:

-

In a microplate well, combine the integrase reaction buffer, biotinylated donor DNA, DIG-labeled target DNA, and recombinant HIV-1 integrase. For inhibitor testing, add the peptide inhibitor at the desired concentrations.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the strand transfer reaction to proceed.

-

Add streptavidin-coated magnetic beads to the well and incubate to capture the biotinylated donor DNA and any products of the strand transfer reaction (which will be biotinylated and DIG-labeled).

-

Use a magnetic separator to wash the beads several times with washing buffer to remove unbound components.

-

Add an anti-DIG antibody-HRP conjugate and incubate to allow binding to the captured strand transfer products.

-

Wash the beads again to remove unbound antibody.

-

Add the HRP substrate (e.g., TMB) and incubate until a color change is observed.

-

Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

The absorbance is directly proportional to the amount of strand transfer product formed.

-

Calculate the percentage of inhibition by comparing the results from the inhibitor-treated reactions to the no-inhibitor control.

Conclusion

Peptide inhibitors of HIV integrase offer a compelling avenue for the development of novel antiretroviral therapeutics. Their diverse mechanisms of action, including allosteric inhibition and modulation of the enzyme's oligomerization state, provide opportunities to overcome resistance to existing drugs that target the catalytic active site. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding of these promising therapeutic agents and to accelerate the discovery of new and effective treatments for HIV infection.

References

- 1. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence-based design and discovery of peptide inhibitors of HIV-1 integrase: insight into the binding mode of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HIV-1 Integrase-Targeted Short Peptides Derived from a Viral Protein R Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Design of HIV Integrase Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies employed in the discovery and design of novel peptide-based inhibitors targeting HIV integrase (IN). HIV IN is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] The emergence of drug resistance to existing small-molecule inhibitors necessitates the exploration of new therapeutic modalities, with peptides offering advantages such as high specificity and lower toxicity.[3][4] This document details the key computational strategies, presents quantitative data on promising peptide inhibitors, outlines essential experimental validation protocols, and visualizes the intricate workflows involved in this cutting-edge area of drug discovery.

Computational Design Strategies

The design of HIV integrase inhibitory peptides heavily relies on a variety of computational techniques to screen vast libraries of peptides and predict their binding affinity and inhibitory potential. These in silico methods significantly accelerate the discovery process and reduce the costs associated with experimental screening.

A common workflow for the computational design of these peptides begins with the identification of a target on the HIV integrase enzyme. The crystal structure of HIV-1 integrase, often obtained from the Protein Data Bank (PDB), serves as the foundation for these studies.[3][5] The process then typically involves several key steps, including virtual screening, molecular docking, and pharmacophore modeling, often followed by molecular dynamics simulations to refine the results.[3][6]

Virtual Screening and Molecular Docking

Virtual screening is a widely used computational technique to search large databases of molecules for potential drug candidates.[3][7] In the context of peptide inhibitors, this involves screening peptide libraries, such as the HIV Inhibitory Peptides Database (HIPdb), for sequences with predicted binding affinity to HIV integrase.[3][5]

Following an initial screening, molecular docking is employed to predict the binding conformation and affinity of the selected peptides to the target protein.[3][8] This method computationally places the peptide into the binding site of the integrase and calculates a scoring function to estimate the strength of the interaction.[3][9] Software such as AutoDock, HADDOCK, and PatchDock are frequently utilized for this purpose.[3][5][8] For instance, a study involving a multistep virtual screening of 280 HIV inhibitory peptides used molecular docking to evaluate their binding scores, leading to the identification of several top-scoring candidates.[3]

Pharmacophore Modeling

Pharmacophore modeling is another powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[6][10] A pharmacophore model can be generated based on the structure of a known inhibitor bound to the target (receptor-based) or a set of active molecules (ligand-based).[6][11] This model then serves as a 3D query to screen compound databases for molecules that match the required spatial arrangement of features.[10][12] Dynamic pharmacophore models, which account for the flexibility of the enzyme's active site, have also been developed to improve the accuracy of inhibitor identification.[6][13]

Molecular Dynamics Simulations

To further refine the docking results and understand the dynamic behavior of the peptide-integrase complex, molecular dynamics (MD) simulations are often performed.[3][14] These simulations model the movement of atoms over time, providing insights into the stability of the complex and the key interactions that mediate binding.[3] For example, extended MD simulations have been used to study the interaction of top-scoring peptides with HIV integrase, revealing the specific residues involved in the binding.[3][5]

Quantitative Data on Inhibitory Peptides

The following tables summarize quantitative data for several computationally designed or identified peptides with inhibitory activity against HIV integrase. This data is compiled from various research articles and provides a comparative overview of their potency.

| Peptide ID | Sequence | IC50 (µM) | Target Activity | Reference |

| NL-6 | N/A | 2.7 | Strand Transfer | [15][16] |

| NL-9 | N/A | 56 | Strand Transfer | [15][16] |

| NL6-5 | Hexapeptide | N/A | Equal to NL-6 | [15][16] |

| RDNL-6 | Retroinverso NL-6 | N/A | 6-fold > NL-6 (3'-P) | [15][16] |

| Vpr-3 R8 | N/A | ~0.8 | HIV-1 Replication | [17] |

| Vpr-4 R8 | N/A | <1.0 | HIV-1 Replication | [17] |

N/A: Not explicitly stated in the provided search results.

| Peptide ID | HADDOCK Score (kcal/mol) | Reference |

| HIP1142 | -226.5 ± 16.9 | [3][5] |

| HIP678 | -190.8 ± 16.8 | [3][5] |

| HIP776 | -184.5 ± 28.0 | [3][5] |

| HIP1113 | -184.5 ± 10.1 | [3][5] |

| HIP1140 | -183.0 ± 9.0 | [3][5] |

| HIP777 | -181.2 ± 10.8 | [3][5] |

Experimental Protocols

The validation of computationally designed peptides is a critical step that requires robust experimental assays. The following sections detail the typical methodologies used to synthesize, purify, and evaluate the inhibitory activity of these peptides.

Peptide Synthesis and Purification

Peptides identified through computational screening are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) chemistry.[15][16] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support.[17] After the synthesis is complete, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

HIV Integrase Inhibition Assays

The inhibitory activity of the synthesized peptides against HIV integrase is evaluated using in vitro assays that measure the two key catalytic activities of the enzyme: 3'-processing and strand transfer.[15][16][17]

-

3'-Processing Assay: This assay measures the ability of integrase to cleave a dinucleotide from the 3' end of a labeled DNA substrate that mimics the viral DNA terminus.

-

Strand Transfer Assay: This assay measures the ability of the integrase to join the processed 3' ends of the viral DNA substrate to a target DNA molecule.[17]

The inhibition is quantified by measuring the reduction in the formation of the reaction products in the presence of the peptide inhibitor. The concentration of the peptide that inhibits 50% of the enzyme activity is determined as the IC50 value.[15][16]

Antiviral Activity Assays

Peptides that show significant inhibition in in vitro enzyme assays are further tested for their ability to inhibit HIV replication in cell-based assays.[17] This is often done using cell lines that are susceptible to HIV infection, such as MT-4 cells.[17] The antiviral activity is typically measured by quantifying the reduction in viral markers, such as the p24 antigen, in the presence of the peptide.[17]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the computational design and validation of HIV integrase inhibitory peptides.

Caption: A generalized workflow for the computational design and experimental validation of HIV integrase inhibitory peptides.

Caption: A simplified signaling pathway illustrating the mechanism of action for HIV integrase inhibitory peptides.

Conclusion

The computational design of HIV integrase inhibitory peptides represents a promising avenue for the development of novel anti-HIV therapeutics.[3] By leveraging a combination of virtual screening, molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can efficiently identify and optimize peptide candidates with high inhibitory potential. The subsequent experimental validation through synthesis, purification, and robust in vitro and cell-based assays is crucial to confirm their efficacy. This integrated approach, as outlined in this guide, provides a powerful framework for accelerating the discovery of next-generation HIV treatments that can combat the ongoing challenge of drug resistance. Further research and development in this area hold the potential to deliver more effective and durable therapeutic options for individuals living with HIV.

References

- 1. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Guided Antiviral Peptides Identification Targeting the HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing a dynamic pharmacophore model for HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A machine learning-based virtual screening for natural compounds capable of inhibiting the HIV-1 integrase [frontiersin.org]

- 8. Structure-based design of a novel peptide inhibitor of HIV-1 integrase: a computer modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of HIV-1 integrase inhibitors by pharmacophore searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual screening for natural product inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational design of a full-length model of HIV-1 integrase: modeling of new inhibitors and comparison of their calculated binding energies with those previously studied - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sequence-based design and discovery of peptide inhibitors of HIV-1 integrase: insight into the binding mode of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Docking of Peptides to the HIV-1 Integrase Active Site

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle depends on several key enzymes, making them prime targets for antiretroviral therapy. Among these, HIV-1 integrase (IN) is essential for the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive and permanent infection.[1][2] This enzyme has no functional equivalent in human cells, rendering it an attractive and specific target for drug development.[3]

While several small-molecule inhibitors targeting integrase have been successfully developed, the emergence of drug-resistant viral strains necessitates the exploration of new therapeutic modalities.[4] Peptides have emerged as a promising class of inhibitors due to their high specificity, lower toxicity, ease of synthesis, and reduced likelihood of inducing resistance compared to small-molecule drugs.[4][5]

This technical guide provides a comprehensive overview of the computational methodologies used to identify and characterize peptide inhibitors targeting the active site of HIV-1 integrase. It offers detailed experimental protocols for the molecular docking workflow, presents key quantitative data from recent studies, and visualizes complex processes to facilitate understanding for researchers in the field of drug discovery.

The Target: HIV-1 Integrase and its Active Site

HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct domains:[1][6]

-

N-terminal Domain (NTD): Contains a zinc-finger motif (HHCC) that contributes to protein multimerization.[1]

-

Catalytic Core Domain (CCD): Houses the enzymatic active site responsible for the 3'-processing and strand transfer reactions.[4][6]

-

C-terminal Domain (CTD): Contributes to non-specific DNA binding.[6]

The primary focus for inhibitor design is the CCD active site. This site contains a highly conserved triad of acidic residues—Asp64, Asp116, and Glu152 (the DDE triad) —that coordinate two divalent magnesium ions (Mg²⁺).[2] These metal ions are crucial for the catalytic reactions. Other key residues in or near the active site, such as Tyrosine 143 (Y143), Glutamine 148 (Q148), Lysine 156 (K156), and Lysine 159 (K159) , play a vital role in binding the viral DNA substrate and, consequently, are critical interaction points for inhibitors.[3][7]

Methodologies: A Step-by-Step Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, in this case, a peptide) to a second (the receptor, HIV-1 integrase). The following workflow outlines the standard procedure.

Caption: A generalized workflow for molecular docking of peptides to a target protein.

Experimental Protocol: Receptor Preparation

-

Obtain Crystal Structure: Download the 3D crystallographic structure of the HIV-1 integrase catalytic core domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1EXQ.[4][5]

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms. Retain the essential Mg²⁺ ions in the active site.[4][5]

-

Handle Missing Residues: Inspect the protein for missing residues or atoms. Use modeling software like SWISS-MODEL to reconstruct these missing segments based on the protein's sequence and the existing template structure.[4][5]

-

Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine) and apply a force field (e.g., CHARMM, AMBER) to assign partial charges to each atom.

Experimental Protocol: Peptide Ligand Preparation

-

Source Peptide Sequences: Obtain peptide sequences from relevant databases, such as the HIV Inhibitory Peptides database (HIPdb), or from rational design based on known protein-protein interactions.[4][5]

-

Generate 3D Structures: Since peptides are flexible, their 3D conformations must be modeled. Use de novo peptide modeling tools like PEP-FOLD to generate realistic three-dimensional structures for each peptide sequence.[4][5]

-

Energy Minimization: Subject the generated 3D peptide models to energy minimization using a suitable force field to relieve any steric clashes and arrive at a low-energy, stable conformation.

Experimental Protocol: Molecular Docking Simulation

This protocol uses HADDOCK (High Ambiguity Driven protein-protein DOCKing) as an example, a popular tool for modeling biomolecular complexes.[4][5]

-

Define Binding Site: Define the active site residues of HIV-1 integrase (e.g., the DDE triad and surrounding residues) as "active" residues to guide the docking process. Define the amino acids of the peptide as "active" as well.

-

Initiate Docking Run: Submit the prepared receptor and peptide structures to the HADDOCK web server or local installation. The process typically involves three stages:

-

Rigid Body Docking (it0): A large number of initial orientations are generated by treating both molecules as rigid bodies.

-

Semi-Flexible Refinement (it1): The best solutions from the previous stage are refined, allowing for side-chain flexibility at the interface.

-

Explicit Solvent Refinement (water): The refined complexes are further refined in a layer of explicit water molecules to improve the scoring and energetics.[4]

-

-

Clustering and Scoring: After the simulation, HADDOCK automatically clusters the resulting poses based on structural similarity (RMSD). It provides a HADDOCK score for each cluster, which is a weighted sum of various energy terms (van der Waals, electrostatic, desolvation). A lower HADDOCK score generally indicates a more favorable binding interaction.[4][5]

Experimental Protocol: Post-Docking Analysis

Caption: Logical workflow for the analysis of molecular docking results.

-

Select Best Complexes: Identify the top-ranked clusters based on the lowest HADDOCK scores and favorable cluster statistics (e.g., size, Z-score).[5]

-

Interaction Analysis: For the best-ranked complex, analyze the specific non-covalent interactions between the peptide and the integrase active site. This includes identifying hydrogen bonds, salt bridges, and hydrophobic interactions using visualization software like PyMOL or Discovery Studio Visualizer.

-

Binding Free Energy Calculation: Employ methods like MM-PBSA or MM-GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) on the docked complexes to calculate a more accurate estimation of the binding free energy.

-

Validation with Molecular Dynamics (MD): The most promising peptide-integrase complexes should be subjected to MD simulations (e.g., for 500-1000 ns). This technique simulates the dynamic behavior of the complex over time, providing insights into its stability and confirming the persistence of key interactions observed in the static docked pose.[4][5]

Data Interpretation and Key Findings

The output of molecular docking studies is rich with quantitative data that helps in ranking potential inhibitors and understanding their mechanism of action.

Table 1: Representative Peptide Inhibitors of HIV-1 Integrase and Docking Scores

This table summarizes the docking scores of the top-performing peptides identified from a screening of 280 potential inhibitors from the HIPdb database. The HADDOCK score represents the predicted binding affinity.[4][5]

| Peptide ID | HADDOCK Score (kcal/mol) |

| HIP1142 | -226.5 ± 16.9 |

| HIP678 | -190.8 ± 16.8 |

| HIP776 | -184.5 ± 28.0 |

| HIP1113 | -184.5 ± 10.1 |

| HIP1140 | -183.0 ± 9.0 |

| HIP777 | -181.2 ± 10.8 |

Data sourced from Ahmed, S. et al. (2023).[4][5]

Table 2: Key Residue Interactions at the HIV-1 Integrase Active Site

Analysis of the docked complexes reveals that inhibitory peptides frequently interact with a specific set of residues within or near the active site.

| HIV-1 IN Residue | Type of Interaction Observed with Peptides | Reference |

| HIS67 | Binding Free Energy Contribution | [4][5] |

| GLU69 | Strong Interaction | [4][5] |

| GLN146 | Binding Free Energy Contribution | [4][5] |

| SER147 | Binding Free Energy Contribution | [4][5] |

| GLN148 | Hydrogen Bonding, Critical for binding | [3][4][5] |

| LYS156 | Strong Interaction, DNA binding | [3][4][5] |

| LYS159 | Strong Interaction, DNA binding | [3][4][5] |

Table 3: Experimentally Determined Inhibitory Activity of Selected Peptides

Computational predictions should ideally be validated by experimental assays. The table below shows IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for Vpr-derived peptides.

| Peptide | Target Reaction | IC₅₀ (µM) |

| Vpr15 | Strand Transfer | 5.5 |

| Env4-4 | Strand Transfer | 1.9 |

| Vpr-3 R₈ | HIV-1 Replication | ~0.8 |

Data sourced from Tamiya, S. et al. (2010).[8]

Case Study: Virtual Screening of the HIV Inhibitory Peptides Database (HIPdb)

A recent study provides an excellent real-world example of this workflow in action.[4][5]

Caption: A multi-step virtual screening workflow to identify potent peptide inhibitors.

-

Database Screening: The study began with 280 HIV-1 integrase-specific peptides from the HIPdb.[4][5]

-

Primary Filtering: Based on previously reported inhibitory concentrations (IC₅₀), the list was narrowed down to the 80 most potent candidates.[4][5]

-

Molecular Docking: These 80 peptides were docked to the active site of HIV-1 IN (PDB: 1EXQ) using the HADDOCK 2.4 software.[4][5]

-

Ranking and Selection: The complexes were ranked by their HADDOCK scores. The top six peptides (HIP1142, HIP678, HIP776, HIP1113, HIP1140, and HIP777) were selected for further analysis.[4][5]

-

MD Simulation: The six selected peptide-IN complexes were subjected to 500 ns molecular dynamics simulations to assess their stability.[4][5]

-

Final Selection: Based on stable interactions with key active site residues during the simulations, three peptides—HIP776, HIP777, and HIP1142—were identified as the most promising candidates for future development.[4][5] The study also noted that the presence of aromatic amino acids and the overall volume of the peptides were major contributors to high docking scores.[4][5]

Conclusion

Molecular docking is a powerful and indispensable tool in the rational design of novel peptide-based inhibitors for HIV-1 integrase. By providing detailed insights into the molecular interactions at the active site, this computational approach allows for the efficient screening of large peptide libraries and the prioritization of candidates for experimental validation. The workflow detailed in this guide—encompassing meticulous receptor and ligand preparation, robust docking simulations, and rigorous post-docking analysis—forms a solid foundation for these discovery efforts. As computational power increases and algorithms become more sophisticated, the role of in silico methods in developing the next generation of highly potent and specific anti-HIV therapeutics will only continue to grow.

References

- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Antiviral Peptides Identification Targeting the HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arxiv.org [arxiv.org]

- 7. embopress.org [embopress.org]

- 8. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of HIV Integrase by Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of HIV integrase (IN) by peptides. It covers the core mechanisms of action, quantitative data on inhibitory peptides, and detailed experimental protocols for key assays cited in the literature. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-HIV therapeutics.

Introduction to HIV Integrase and Allosteric Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme responsible for the integration of the viral DNA into the host cell's genome, a critical step for viral replication. This 32 kDa enzyme, which has no mammalian counterpart, carries out two primary catalytic reactions: 3'-processing and strand transfer. Given its essential role, HIV integrase is a validated and attractive target for antiretroviral drug development.

While integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site have been clinically successful, the emergence of drug resistance necessitates the exploration of new inhibitory mechanisms. Allosteric inhibition presents a promising alternative strategy. Allosteric inhibitors bind to a site on the integrase distinct from the catalytic active site, inducing a conformational change that modulates the enzyme's activity.

A key allosteric site on HIV integrase is the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin. Peptides and small molecules that bind to this site can disrupt the integrase-LEDGF/p75 interaction and allosterically inhibit integrase function. The mechanism of this inhibition is often multimodal, affecting not only the catalytic activity but also inducing aberrant integrase multimerization, which can interfere with both early and late stages of the viral lifecycle.

Peptide-Based Allosteric Inhibitors of HIV Integrase

Peptides have emerged as a promising class of allosteric inhibitors of HIV integrase. These can be derived from viral proteins, host-cell binding partners, or designed through rational approaches.

Vpr-Derived Peptides

Peptides derived from the HIV-1 viral protein R (Vpr) have been shown to inhibit integrase activity. These peptides are thought to interact with a cleft between the N-terminal and core domains of integrase, indicating an allosteric mechanism of action. The addition of a cell-penetrating octa-arginyl (R8) group has been shown to significantly enhance their antiviral activity in cell-based assays.

LEDGF/p75-Derived Peptides

Peptides derived from the integrase-binding domain (IBD) of LEDGF/p75 can act as inhibitors by shifting the oligomerization equilibrium of integrase. These peptides promote the formation of integrase tetramers, which are less competent for DNA binding and catalytic activity. Cyclization of these peptides has been explored to improve their stability and activity.

Stapled Peptides

Stapled peptides are a class of synthetic peptides in which the alpha-helical structure is constrained by a hydrocarbon staple. This modification can enhance cell permeability and proteolytic resistance. Stapled peptides derived from the alpha-helical regions of the integrase dimer interface have been shown to inhibit HIV-1 replication and the interaction between integrase and LEDGF/p75.

Quantitative Data on Peptide Inhibitors

The following tables summarize the quantitative data for various peptide inhibitors of HIV integrase, including their inhibitory concentrations (IC50) for enzymatic activity, effective concentrations (EC50) in cell-based assays, and binding affinities (Kd).

| Table 1: Vpr-Derived Peptide Inhibitors | |||

| Peptide | Sequence | IC50 (Strand Transfer) | IC50 (3'-Processing) |

| Vpr-1 | LQQLLF | > 200 µM | > 200 µM |

| Vpr-1 R8 | LQQLLF-R8 | 20 µM | 100 µM |

| Vpr-2 R8 | IHFRIG-LQQLLF-R8 | 0.70 µM | 0.83 µM |

| Vpr-3 R8 | EAIIRILQQLLFIHFRIG-R8 | 4.0 nM | 8.0 nM |

| Vpr-4 R8 | EAIIRILQQLLFIHFRIG-R8 | 4.0 nM | 8.0 nM |

| Peptide | EC50 (p24 assay) | Reference | |

| Vpr-3 R8 | ~0.8 µM |

| Table 2: Designed and Stapled Peptide Inhibitors | ||||

| Peptide | Type | IC50 (Strand Transfer) | EC50 | CC50 |

| NL-6 | Designed | 2.7 µM | - | - |

| NL-9 | Designed | 56 µM | - | - |

| NLH16 | Stapled | - | 1.8 µM | 14 µM |

| Table 3: LEDGF/p75-Derived Peptide Inhibitors | ||

| Peptide | Binding Affinity (Kd) to Integrase | Reference |

| LEDGF 353–378 | 4 µM | |

| LEDGF 361–370 | 4 µM | |

| LEDGF 402–411 | 12 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of peptide inhibitors of HIV integrase.

In Vitro HIV Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

[γ-32P]-labeled oligonucleotide substrate (e.g., 21T: GTGTGGAAAATCTCTAGCAGT) annealed to a complementary oligonucleotide (e.g., 21B: ACTGCTAGAGATTTTCCACAC)

-

Reaction Buffer: 50 mM MOPS (pH 7.2), 7.5 mM MgCl2, 14 mM 2-mercaptoethanol

-

Peptide inhibitors dissolved in DMSO

-

Loading Buffer: Formamide containing 1% SDS, 0.25% bromophenol blue, and xylene cyanol

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing 20 nM of the [γ-32P]-labeled DNA substrate and 400 nM of HIV-1 integrase in the reaction buffer.

-

Add the peptide inhibitor at various concentrations (typically a serial dilution). A DMSO control (vehicle) should be included.

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Stop the reaction by adding an equal volume of loading buffer.

-

Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

-

Run the gel to separate the strand transfer products from the unreacted substrate.

-

Visualize the gel using a phosphorimager and quantify the bands corresponding to the strand transfer products.

-

Calculate the percent inhibition for each peptide concentration and determine the IC50 value using appropriate software (e.g., Prism).

Fluorescence Anisotropy Assay for Peptide-Integrase Binding

This assay measures the binding affinity of a fluorescently labeled peptide to HIV integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Fluorescein-labeled peptide

-

Binding Buffer (e.g., a buffer with an ionic strength of 190 mM)

-

Fluorometer capable of measuring fluorescence anisotropy

Procedure:

-

Prepare a solution of the fluorescein-labeled peptide at a fixed concentration (e.g., 500 nM) in the binding buffer.

-

Titrate increasing concentrations of HIV-1 integrase into the peptide solution.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence anisotropy at each integrase concentration.

-

Plot the change in anisotropy as a function of the integrase concentration.

-

Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).

Cell-Based HIV-1 Replication Assay (p24 Antigen Quantification)

This assay measures the ability of a peptide to inhibit HIV-1 replication in a cell culture model.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4 cells)

-

HIV-1 viral stock

-

Complete cell culture medium

-

Peptide inhibitors

-

p24 Antigen ELISA kit

-

96-well plates

Procedure:

-

Seed the cells (e.g., 1 x 10^5 CEMx174 5.25M7 cells) in a 96-well plate.

-

Treat the cells with various concentrations of the peptide inhibitor.

-

Infect the cells with a known amount of HIV-1 (e.g., 100 TCID50).

-

Incubate the infected cells for a period of time (e.g., 4 days).

-

Collect the culture supernatant.

-

Lyse the virus in the supernatant by adding an equal volume of 5% Triton X-100.

-

Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of HIV-1 replication for each peptide concentration and determine the EC50 value.

MTT Assay for Cytotoxicity

This assay measures the cytotoxicity of the peptide inhibitors on the host cells.

Materials:

-

Cell line used in the replication assay (e.g., MT-4 cells)

-

Complete cell culture medium

-

Peptide inhibitors

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells (e.g., 5 x 10^4 cells per well) in a 96-well plate.

-

Treat the cells with the same concentrations of peptide inhibitors used in the replication assay.

-

Incubate for the same duration as the replication assay (e.g., 72 hours).

-

Add 25 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percent cell viability for each peptide concentration and determine the 50% cytotoxic concentration (CC50).

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the allosteric inhibition of HIV integrase by peptides.

Caption: Mechanism of allosteric inhibition of HIV integrase by peptides.

Caption: General workflow for evaluating peptide inhibitors of HIV integrase.

Caption: Dual inhibitory effect of allosteric peptides on the HIV lifecycle.

Natural Peptide Inhibitors of HIV-1 Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. This makes it a prime target for antiretroviral therapy. While several small-molecule inhibitors of HIV-1 IN have been successfully developed and are in clinical use, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents. Natural peptides, with their inherent biocompatibility, chemical diversity, and target specificity, represent a promising avenue for the development of new HIV-1 IN inhibitors. This technical guide provides an in-depth overview of natural peptide inhibitors of HIV-1 integrase, including their inhibitory activities, the experimental protocols used for their evaluation, and the underlying molecular mechanisms.

Quantitative Data on Natural Peptide and Non-Peptide Inhibitors of HIV-1 Integrase

The following table summarizes the in vitro inhibitory activities of various natural compounds against HIV-1 integrase, specifically targeting its 3'-processing and strand transfer functions.

| Compound/Peptide | Natural Source | Assay Type | Target | IC50 | Citation |

| Peptides | |||||

| Vpr-1 (LQQLLF) | HIV-1 Viral protein R | Strand Transfer | HIV-1 IN | > 50 µM | [1] |

| Vpr-1 R8 | Synthetic modification | Strand Transfer | HIV-1 IN | 4.8 µM | [1] |

| Vpr-3 R8 | Synthetic modification | Strand Transfer | HIV-1 IN | 4.0 nM | [1] |

| Vpr-3 R8 | Synthetic modification | 3'-Processing | HIV-1 IN | 8.0 nM | [1] |

| Vpr-4 R8 | Synthetic modification | Strand Transfer | HIV-1 IN | 0.23 µM | [1] |

| Vpr-4 R8 | Synthetic modification | 3'-Processing | HIV-1 IN | 0.25 µM | [1] |

| Asp-Leu-Hse-His-Ala-Gln | Marine worm (Eunicidae sp.) | Integrase Activity | HIV-1 IN | 3 x 10⁻⁵ M | [2] |

| Non-Peptide Natural Compounds | |||||

| Ellagic acid | Punica granatum (Pomegranate) | LEDGF-dependent Integrase Activity | HIV-1 IN | 0.065 µM | |

| Punicalin | Punica granatum (Pomegranate) | LEDGF-dependent Integrase Activity | HIV-1 IN | 0.09 µM | |

| Punicalagin | Punica granatum (Pomegranate) | LEDGF-dependent Integrase Activity | HIV-1 IN | 0.07 µM | |

| Luteolin | Punica granatum (Pomegranate) | LEDGF-dependent Integrase Activity | HIV-1 IN | 6.5 µM | |

| Apigenin | Punica granatum (Pomegranate) | LEDGF-dependent Integrase Activity | HIV-1 IN | 22 µM | |

| Curcumin | Curcuma longa (Turmeric) | 3'-Processing & Strand Transfer | HIV-1 IN | Not specified | |

| Dicaffeoylmethane | Curcumin analog | 3'-Processing & Strand Transfer | HIV-1 IN | Not specified | |

| Rosmarinic acid | Curcumin analog | 3'-Processing & Strand Transfer | HIV-1 IN | Not specified | |

| Pellitorine | CareVid™ (Herbal remedy) | Integrase Activity | HIV-1 IN | 19.0% inhibition at 25 µg/mL | [3] |

| Lupeol | CareVid™ (Herbal remedy) | Integrase Activity | HIV-1 IN | 18.5% inhibition at 25 µg/mL | [3] |

| Betulin | CareVid™ (Herbal remedy) | Integrase Activity | HIV-1 IN | 16.8% inhibition at 25 µg/mL | [3] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based assay to measure the strand transfer activity of HIV-1 integrase.

Materials:

-

Streptavidin-coated 96-well plates

-

Recombinant HIV-1 Integrase

-

Biotinylated Donor Substrate (DS) DNA (mimicking the viral LTR end)

-

Target Substrate (TS) DNA with a unique modification (e.g., DIG-labeled)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 10% glycerol)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 2% BSA in PBS)

-

HRP-conjugated anti-DIG antibody

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Test peptide inhibitors

Procedure:

-

Plate Preparation: Wash the streptavidin-coated 96-well plate twice with Wash Buffer.

-

Donor Substrate Coating: Add 100 µL of biotinylated DS DNA solution (e.g., 1 pmol/well in Assay Buffer) to each well. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the DS DNA solution and wash the wells three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

-

Washing: Aspirate the Blocking Buffer and wash the wells three times with Assay Buffer.

-

Integrase and Inhibitor Incubation:

-

Prepare serial dilutions of the test peptide inhibitor in Assay Buffer.

-

In each well, add 50 µL of the test inhibitor dilution (or buffer for control).

-

Add 50 µL of recombinant HIV-1 integrase (e.g., 100-200 ng/well in Assay Buffer).

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding to the integrase.

-

-

Strand Transfer Reaction:

-

Add 50 µL of the DIG-labeled TS DNA solution (e.g., 5 pmol/well in Assay Buffer) to each well.

-

Incubate for 1-2 hours at 37°C to allow the strand transfer reaction to occur.

-

-

Washing: Aspirate the reaction mixture and wash the wells five times with Wash Buffer to remove unbound components.

-

Antibody Incubation: Add 100 µL of HRP-conjugated anti-DIG antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the antibody solution and wash the wells five times with Wash Buffer.

-

Detection:

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark for 10-30 minutes at room temperature.

-

Add 100 µL of Stop Solution to each well to quench the reaction.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of strand transfer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based)

This protocol describes a real-time PCR-based method to quantify the 3'-processing activity of HIV-1 integrase.

Materials:

-

Biotinylated double-stranded DNA substrate mimicking the HIV-1 LTR end.

-

Recombinant HIV-1 Integrase.

-

Assay Buffer (as above).

-

Streptavidin-coated PCR tubes or plates.

-

PCR primers and a fluorescently labeled probe specific for the unprocessed LTR substrate.

-

Real-time PCR master mix.

-

Test peptide inhibitors.

Procedure:

-

Integrase-Inhibitor Pre-incubation:

-

In a microcentrifuge tube, mix recombinant HIV-1 integrase with the desired concentration of the test peptide inhibitor in Assay Buffer.

-

Incubate for 30 minutes at 37°C.

-

-

3'-Processing Reaction:

-

Add the biotinylated LTR DNA substrate to the integrase-inhibitor mixture.

-

Incubate for 1 hour at 37°C to allow for the 3'-processing reaction. In this reaction, integrase cleaves two nucleotides from the 3' end.

-

-

Capture of Unprocessed Substrate:

-

Transfer the reaction mixture to a streptavidin-coated PCR tube.

-

Incubate for 30 minutes at room temperature to allow the biotinylated, unprocessed substrate to bind to the streptavidin.

-

-

Washing: Wash the PCR tube three times with Wash Buffer to remove the processed substrate and other reaction components.

-

Real-Time PCR:

-

Prepare a real-time PCR reaction mixture containing the specific primers, probe, and master mix.

-

Add the PCR mixture to the washed PCR tube.